![molecular formula C27H31N3O6 B1609853 Mocpac CAS No. 787549-26-2](/img/structure/B1609853.png)
Mocpac
Overview
Description
Mocpac is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. The compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Scientific Research Applications
Metal-Organic Coordination Compounds for Ferroelectrics
Research on metal-organic coordination compounds has shown promising applications in the development of potential ferroelectrics. By using homochiral organic ligands or supramolecular crystal engineering strategies, researchers have assembled a series of MOCPs with potential ferroelectric properties, measured and evaluated for their behavior. This opens up future development paths for ferroelectrics based on MOCPs, highlighting their significance in electronic and optoelectronic devices (Zhang, Ye, & Xiong, 2009).
Water Treatment and Antimicrobial Applications
MOCPs derived from Moringa oleifera seeds have been studied for their use in water treatment, demonstrating an ability to damage bacterial cell membranes through membrane fusion. This highlights their potential in developing countries for water purification and antimicrobial applications (Shebek et al., 2015).
Porous MOCPs for Environmental Remediation
Porous MOCPs have shown efficacy in the adsorptive removal of contaminants from water, including pharmaceutically active compounds. Their substantial surface area, tunability, and reusability make MOCPs superior for environmental remediation applications. This research underscores the growing investigations into designing efficient porous nanomaterials for pollutant elimination and separation processes (Rasheed et al., 2020).
Biosensing and Electrochemical Biosensing
The application of MOCPs as matrixes for enzyme immobilization in biosensing has been explored, showing improved analytical performance for detecting substances like glucose or phenols. The unique porous structure and high adsorption capability of MOCPs enhance enzyme load/activity and mass-transfer efficiency, promising advancements in bioanalysis, biocatalysis, and environmental monitoring (Fu et al., 2011).
Photocatalytic CO2 Reduction
Innovative approaches in MOCPs involve their use in photocatalytic CO2 reduction to value-added chemicals. The integration of metalloporphyrin into MOF structures for light-harvesting and the in-situ growth of TiO2 nanoparticles have significantly improved photocatalytic activity, showcasing the potential of MOCPs in addressing environmental concerns related to CO2 emissions (Wang et al., 2019).
properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGUJKFQRJHJM-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462150 | |
Record name | MOCPAC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
787549-26-2 | |
Record name | Phenylmethyl N-[(1S)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]-5-[(1-oxopropyl)amino]pentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=787549-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MOCPAC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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